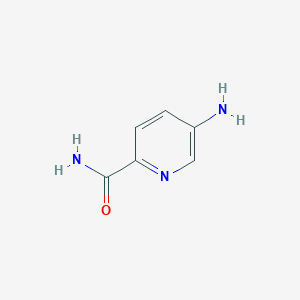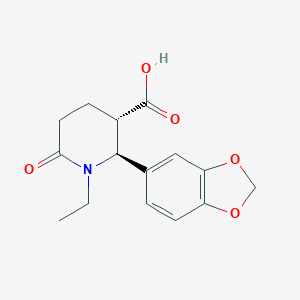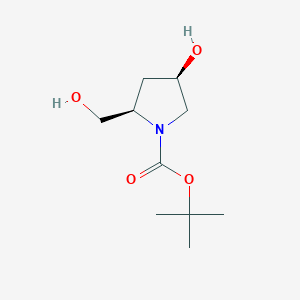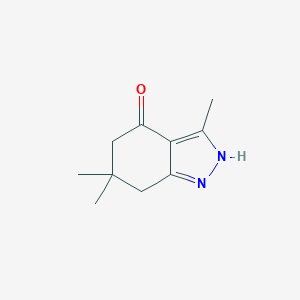
5-Aminopyridin-2-carboxamid
Übersicht
Beschreibung
5-Aminopyridine-2-carboxamide is an organic compound with the molecular formula C6H7N3O. It is characterized by the presence of an amino group at the fifth position and a carboxamide group at the second position on a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
5-Aminopyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
Pharmacokinetics
The pharmacokinetic properties of 5-Aminopyridine-2-carboxamide include high gastrointestinal absorption, non-permeability to the blood-brain barrier, and non-substrate nature for P-glycoprotein . The compound has a Log Kp (skin permeation) of -7.58 cm/s and a lipophilicity Log Po/w (iLOGP) of 0.77 . These properties influence the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of 5-Aminopyridine-2-carboxamide can be influenced by various environmental factors. For instance, its storage temperature should be normal, and it should be kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound .
Biochemische Analyse
Biochemical Properties
5-Aminopyridine-2-carboxamide plays a significant role in biochemical reactions. It is used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . This suggests that it interacts with enzymes and proteins, potentially inhibiting their activity through the formation of hydrogen bonds .
Cellular Effects
Given its role in the synthesis of carboline analogs, it may influence cell function by modulating the activity of MAPKAP-K2, a kinase involved in cell signaling pathways .
Molecular Mechanism
Its role as a reactant in the synthesis of carboline analogs suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 5-Aminopyridine-2-carboxamide in laboratory settings. Its stability under inert gas at 2–8 °C suggests that it may be stable over time .
Metabolic Pathways
Given its role in the synthesis of carboline analogs, it may interact with enzymes or cofactors involved in these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Aminopyridine-2-carboxamide can be synthesized through several methods. One common method involves the hydrolysis of 5-aminopyridine-2-methanol using hydrogen peroxide and sodium hydroxide. The reaction typically takes place in an 18 ml vial with 30% hydrogen peroxide (1 ml), 3N sodium hydroxide (3 ml), and an additional 3 ml of sodium hydroxide mixture .
Industrial Production Methods: In industrial settings, the production of 5-Aminopyridine-2-carboxamide often involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminopyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, which can have significant biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
- 5-Aminopyridine-2-carboxylic acid
- 2-Aminopyridine
- 5-Aminopyridine
Comparison: 5-Aminopyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Eigenschaften
IUPAC Name |
5-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTYFRLFVBNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440251 | |
| Record name | 5-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145255-19-2 | |
| Record name | 5-aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)



![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
